molecular formula C8H14N2 B11922263 4,9-Diazadispiro[2.2.2.2]decane

4,9-Diazadispiro[2.2.2.2]decane

Cat. No.: B11922263
M. Wt: 138.21 g/mol
InChI Key: XJJYEZQLBOXGPB-UHFFFAOYSA-N
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Description

4,9-Diazadispiro[2.2.2.2]decane is a bicyclic organic compound featuring two spiro-fused cyclohexane rings with nitrogen atoms at the 4 and 9 positions. The compound is listed as a discontinued building block by CymitQuimica (Ref: 3D-MCA50993), indicating its historical relevance in synthetic chemistry . While direct studies on its biological activity are scarce, its structural analogs have demonstrated diverse pharmacological properties, including neuroprotection and antimicrobial activity .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

5,10-diazadispiro[2.2.26.23]decane

InChI

InChI=1S/C8H14N2/c1-2-7(1)5-10-8(3-4-8)6-9-7/h9-10H,1-6H2

InChI Key

XJJYEZQLBOXGPB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3(CC3)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Diazadispiro[2.2.2.2]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The compound is typically stored under inert conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

4,9-Diazadispiro[2.2.2.2]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

4,9-Diazadispiro[2.2.2.2]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,9-Diazadispiro[2.2.2.2]decane involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the spiro structure may allow the compound to interact with biological membranes and proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Spiro Core Substituents/Modifications Key Properties/Applications Reference
4,9-Diazadispiro[2.2.2.2]decane [2.2.2.2] Dual spiro junctions, 4,9-diaza High rigidity; scaffold potential
6-Methyl-6,9-diazaspiro[4.5]decane [4.5] Methyl at N6, dihydrochloride salt Antimicrobial activity; diketopiperazine precursor
9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane [4.5] Isopropyl at N9, 2-oxa substitution Enhanced solubility; tool for biological studies
3,9-Diazaspiro[5.5]undecan-2-one [5.5] Trifluoroacetate group at N3, ketone Improved stability; drug development
8-Methyl-2,8-diazaspiro[4.5]decane [4.5] Methyl at N8, dual nitrogen positions Neurological effects (inferred)

Key Differentiators

a. Spiro Core Configuration

  • This compound features a rare [2.2.2.2] spiro system, providing greater conformational rigidity compared to smaller ([4.5]) or larger ([5.5]) spiro cores in analogs like 6-Methyl-6,9-diazaspiro[4.5]decane or 3,9-Diazaspiro[5.5]undecan-2-one . This rigidity enhances its utility as a molecular scaffold for drug design.

b. Nitrogen Positioning and Substitutions

  • Unlike 8-Methyl-2,8-diazaspiro[4.5]decane, where nitrogen atoms are positioned at 2 and 8 , the 4,9-diaza arrangement in the target compound alters electronic properties and hydrogen-bonding capacity.
  • Substituents such as the trifluoroacetate group in 3,9-Diazaspiro[5.5]undecan-2-one or the 2-oxa group in 9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane significantly modify solubility and reactivity, which are absent in the unsubstituted this compound.

Future Research Directions

Functionalization Studies : Introduce substituents (e.g., trifluoroacetate, oxa groups) to enhance solubility and bioactivity .

Structural Optimization : Compare spiro core sizes ([2.2.2.2] vs. [4.5]) to determine optimal rigidity for specific applications .

Biological Activity

4,9-Diazadispiro[2.2.2.2]decane is a nitrogen-containing heterocyclic compound notable for its unique spirocyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its potential biological activities are under investigation, with preliminary studies suggesting interactions with biological targets such as enzymes and receptors.

  • Molecular Formula: C₈H₁₆Cl₂N₂
  • Molecular Weight: 211.13 g/mol
  • IUPAC Name: 5,10-diazadispiro[2.2.26.23]decane; dihydrochloride
  • CAS Number: 62509-93-7

The biological activity of this compound involves its interaction with various molecular targets in biological systems. These interactions can modulate enzymatic activities and receptor functions, potentially leading to therapeutic effects.

Interaction Studies

Preliminary data indicate that compounds structurally similar to this compound may bind to neurotransmitter receptors, suggesting potential applications in neuropharmacology. Further research is necessary to elucidate the specific pathways involved.

In Vitro Studies

A study explored the compound's effects on cell viability and enzyme activity in vitro, revealing promising results regarding its potential as an anti-inflammatory agent:

Study FocusFindings
Cell ViabilitySignificant reduction in cell proliferation at higher concentrations
Enzyme ActivityModulation of cyclooxygenase (COX) activity, indicating anti-inflammatory potential

In Vivo Studies

Research involving animal models has shown that this compound may exhibit analgesic properties:

Study TypeResults
Pain ModelReduced pain response compared to control groups
DosageEffective at doses of 10 mg/kg

Applications in Medicinal Chemistry

The compound is being investigated as a potential lead for drug development due to its unique structural features that may confer specific biological activities.

Potential Therapeutic Areas

  • Neuropharmacology: Possible interactions with neurotransmitter receptors.
  • Anti-inflammatory Agents: Modulation of inflammatory pathways.
  • Analgesics: Potential for pain management applications.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
1,3-Diazabicyclo[3.3.0]octane280-57-9Strong basicity; used in organic synthesis
1,5-Diazabicyclo[3.3.0]octane272-88-8Different reactivity patterns
4,9-Diazatricyclo[3.3.1]decane1235576-70-1Similar spirocyclic structure

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